2-chloro-N-[1-(2-furoyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylacetamide
Overview
Description
2-chloro-N-[1-(2-furoyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylacetamide is a chemical compound with the CAS Number: 1374509-64-4 . It has a molecular weight of 408.88 and its IUPAC name is 2-chloro-N-[1-(furan-2-carbonyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C23H21ClN2O3/c1-16-14-20 (26 (22 (27)15-24)17-8-3-2-4-9-17)18-10-5-6-11-19 (18)25 (16)23 (28)21-12-7-13-29-21/h2-13,16,20H,14-15H2,1H3 . This code provides a detailed description of the molecule’s structure and can be used to generate a 3D model of the molecule.Scientific Research Applications
Synthesis and Chemical Transformations
The compound of interest, due to its structural complexity and potential for diverse biological activity, has been the focus of synthetic chemistry research. For example, the synthesis and chemistry of related tetrahydroquinoline derivatives have been explored for their potential to undergo various chemical transformations, leading to substances with potential pharmacological applications (Podesva, Vagi, & Solomon, 1968). These synthetic pathways often involve reactions with dichloroacetamido precursors and aqueous ammonia, showcasing the versatility of tetrahydroquinoline scaffolds in medicinal chemistry.
Antiviral and Antiapoptotic Effects
A novel anilidoquinoline derivative, structurally similar to the compound , demonstrated significant antiviral and antiapoptotic effects in vitro, particularly against Japanese encephalitis. This compound's therapeutic efficacy highlights the potential of tetrahydroquinoline derivatives in treating viral diseases through mechanisms that might include inhibiting viral replication and preventing cell death in infected tissues (Ghosh et al., 2008).
Antituberculosis Activity
Derivatives of tetrahydroquinoline, featuring modifications at the furoyl and phenylacetamide positions, have been synthesized and evaluated for their in vitro anti-tuberculosis activity. These compounds, through one-pot synthesis methods, exhibit promising biological activities against tuberculosis, emphasizing the potential use of tetrahydroquinoline derivatives in developing new antituberculosis therapies (Bai et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-N-[1-(furan-2-carbonyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O3/c1-16-14-20(26(22(27)15-24)17-8-3-2-4-9-17)18-10-5-6-11-19(18)25(16)23(28)21-12-7-13-29-21/h2-13,16,20H,14-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUBWQUOONPYFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1C(=O)C3=CC=CO3)N(C4=CC=CC=C4)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001116212 | |
Record name | Acetamide, 2-chloro-N-[1-(2-furanylcarbonyl)-1,2,3,4-tetrahydro-2-methyl-4-quinolinyl]-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001116212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1374509-64-4 | |
Record name | Acetamide, 2-chloro-N-[1-(2-furanylcarbonyl)-1,2,3,4-tetrahydro-2-methyl-4-quinolinyl]-N-phenyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1374509-64-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, 2-chloro-N-[1-(2-furanylcarbonyl)-1,2,3,4-tetrahydro-2-methyl-4-quinolinyl]-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001116212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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